molecular formula C21H21NO8 B8700213 Ethyl 2-(4-methoxybenzoyl)-3-(1,3-benzodioxol-5-yl)-4-nitro-butanoate

Ethyl 2-(4-methoxybenzoyl)-3-(1,3-benzodioxol-5-yl)-4-nitro-butanoate

Cat. No.: B8700213
M. Wt: 415.4 g/mol
InChI Key: QPSKREVTKUBJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-methoxybenzoyl)-3-(1,3-benzodioxol-5-yl)-4-nitro-butanoate is a useful research compound. Its molecular formula is C21H21NO8 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21NO8

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yl)-2-(4-methoxybenzoyl)-4-nitrobutanoate

InChI

InChI=1S/C21H21NO8/c1-3-28-21(24)19(20(23)13-4-7-15(27-2)8-5-13)16(11-22(25)26)14-6-9-17-18(10-14)30-12-29-17/h4-10,16,19H,3,11-12H2,1-2H3

InChI Key

QPSKREVTKUBJMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Into a 45-L stirred reactor at ambient temperature were charged 5.819 kg (30.1 moles) 3,4-methylenedioxy-1-(2-nitroethenyl)-benzene and 24 L ethyl acetate. A solution of 5.355 kg (24.1 moles) ethyl 3-(4-methoxyphenyl)-3-oxopropionate in 16 L ethyl acetate was added. 280 g (275 ml, 1.84 moles) of 1,8-diaza-bicyclo[5.4.0]undec-7-ene in four equal portions was added over a 2.5 hour period. The reaction mixture was filtered through dicalite and the resulting filtered solution was used in the next step without any further purification.
[Compound]
Name
45-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.819 kg
Type
reactant
Reaction Step Two
Quantity
24 L
Type
solvent
Reaction Step Two
Quantity
5.355 kg
Type
reactant
Reaction Step Three
Quantity
16 L
Type
solvent
Reaction Step Three
Quantity
275 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 45-L stirred reactor at ambient temperature were charged 5.819 kg (30.1 moles) 3,4-methylenedioxy-1-(2-nitroethenyl)-benzene and 24 L ethyl acetate. A solution of 5.355 kg (24.1 moles) ethyl 3-(4-methoxyphenyl)-3-oxopropionate in 16 L ethyl acetate was added. 280 g (275 ml, 1.84 moles) of 1,8-diaza-bicyclo[5.4.0]undec-7-ene in four equal portions was added over a 2.5 hour period. The reaction mixture was filtered through dicalite and the resulting filtered solution was used in the next step without any further purification.
[Compound]
Name
45-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.819 kg
Type
reactant
Reaction Step Two
Quantity
24 L
Type
solvent
Reaction Step Two
Quantity
5.355 kg
Type
reactant
Reaction Step Three
Quantity
16 L
Type
solvent
Reaction Step Three
Quantity
275 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.